molecular formula C8H7ClF3NO2 B12925432 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro 1,1-ethanediol

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro 1,1-ethanediol

Cat. No.: B12925432
M. Wt: 241.59 g/mol
InChI Key: ASWVRQMOOIXPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound characterized by the presence of an amino group, a chlorine atom, and trifluoromethyl groups attached to an ethane-1,1-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol typically involves the condensation of 2-amino-5-chlorobenzophenone with trifluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol .

Chemical Reactions Analysis

Types of Reactions: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzophenones, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The trifluoromethyl groups enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of trifluoromethyl groups, which impart enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity .

Properties

Molecular Formula

C8H7ClF3NO2

Molecular Weight

241.59 g/mol

IUPAC Name

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C8H7ClF3NO2/c9-4-1-2-6(13)5(3-4)7(14,15)8(10,11)12/h1-3,14-15H,13H2

InChI Key

ASWVRQMOOIXPCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)(O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.